3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine
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Overview
Description
3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with methoxyphenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxybenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the pyridazine ring through cyclization. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities. Additionally, industrial methods might employ catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenyl derivatives: These compounds share similar structural features and may exhibit comparable biological activities.
Pyridazine derivatives: Compounds with a pyridazine ring and various substituents can have similar chemical properties and reactivity.
Uniqueness
3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine is unique due to the combination of its methoxyphenyl and dimethoxyphenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in terms of selectivity and potency in its applications .
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-23-16-6-4-15(5-7-16)19-8-9-20(22-21-19)26-13-14-10-17(24-2)12-18(11-14)25-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSJGQILIUHNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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